N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide
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Overview
Description
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group, a cyano group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a suitable β-diketone or β-ketoester.
Introduction of Substituents: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide, while the cyano group is introduced using cyanating agents like potassium cyanide.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Acetohydrazide Formation: The final step involves the reaction of the pyrazole derivative with acetic hydrazide under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2,4-Dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzohydrazide
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzohydrazide
Uniqueness: N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O/c1-5(18)14-16(2)8-6(4-13)7(9(10,11)12)15-17(8)3/h1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVRIYUFSZXMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C)C1=C(C(=NN1C)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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